REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][OH:11])=[N:7][CH:8]=1)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=[O:21].[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:27]2[CH:28]=[CH:29][C:24]([CH:30]=[O:21])=[CH:25][CH:26]=2)=[N:7][CH:8]=1)[CH3:2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=CC(=NC1)CCO
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.16 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
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Details
|
To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde
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Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 4 hours at 80° C
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to ambient temperature
|
Type
|
WASH
|
Details
|
washed with 1 N
|
Type
|
DISTILLATION
|
Details
|
Toluene is distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |